1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride - 154538-29-1

1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Catalog Number: EVT-3169453
CAS Number: 154538-29-1
Molecular Formula: C17H20ClNO
Molecular Weight: 289.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Pictet-Spengler reaction: This classic method involves the condensation of a β-phenethylamine derivative with an aldehyde, followed by cyclization in the presence of an acid catalyst. This strategy is widely employed in the synthesis of tetrahydroisoquinoline alkaloids. [ [] ]

  • Reduction of dihydroisoquinolines: 1-Substituted 1,2,3,4-tetrahydroisoquinoline alkaloids can be synthesized through the asymmetric reduction of corresponding 1-substituted 3,4-dihydroisoquinolines or their iminium salts using chiral hydride reagents. [ [] ]

  • Multistep synthesis from commercially available starting materials: This approach typically involves a series of protection, deprotection, substitution, and reduction reactions to build the desired tetrahydroisoquinoline structure from simple precursors. [ [], [] ]

Molecular Structure Analysis
  • X-ray crystallography: This technique provides detailed information about the three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and torsion angles. Single-crystal X-ray analysis has been crucial in understanding the conformational preferences of these molecules. [ [], [], [], [] ]

  • NMR spectroscopy: This technique provides information about the connectivity of atoms in the molecule and the spatial relationships between them. High-field NMR studies have been used to study the conformation and dynamics of tetrahydroisoquinoline derivatives in solution. [ [] ]

  • Molecular modeling: Computational methods, such as molecular mechanics and quantum mechanics calculations, have been used to predict the conformational preferences, electronic properties, and interactions of these molecules with biological targets. These studies often complement experimental findings and provide insights into structure-activity relationships. [ [], [] ]

Chemical Reactions Analysis
  • N-substitution: The nitrogen atom in the tetrahydroisoquinoline ring can be further functionalized through alkylation, acylation, or sulfonylation reactions. This allows for the introduction of various substituents that can modulate the pharmacological properties of the molecule. [ [], [], [], [] ]

  • O-demethylation: The methoxy group at position 6 can be cleaved to generate the corresponding phenol derivative. This transformation is often employed in the synthesis of more complex tetrahydroisoquinoline alkaloids. [ [] ]

  • Oxidation: Depending on the reaction conditions, oxidation can occur at different sites of the molecule. For example, phenolic oxidation of dihydroxy-tetrahydroisoquinoline derivatives can lead to the formation of ortho-dienones. [ [], [] ]

Mechanism of Action
  • Dopamine receptors: Some tetrahydroisoquinoline derivatives exhibit affinity for dopamine receptors, particularly the D1 subtype. The structural features influencing this interaction have been investigated using conformational analysis and molecular modeling studies. [ [] ]

  • Ion channels: Certain tetrahydroisoquinoline derivatives have been identified as potassium channel blockers. This activity is relevant to their potential as antiarrhythmic agents. [ [] ]

  • Enzymes: Tetrahydroisoquinolines have been investigated as potential inhibitors of enzymes such as phenylethanolamine N-methyltransferase (PNMT), which is involved in the biosynthesis of epinephrine. [ [] ]

Applications
  • Building blocks for complex molecule synthesis: The compound serves as a versatile intermediate in the synthesis of diversely substituted tetrahydroisoquinoline derivatives, which are further explored for their biological activities. [ [], [], [], [] ]

  • Development of potential therapeutics: Researchers have explored the potential of tetrahydroisoquinoline derivatives as anti-HIV agents [ [] ], anti-cancer agents [ [] ], and in the treatment of gastroesophageal reflux disease [ [] ], among other applications.

  • Investigation of structure-activity relationships: Conformational analysis and molecular modeling studies, often combined with chemical synthesis and biological evaluation, allow researchers to understand how specific structural features of tetrahydroisoquinolines influence their interactions with biological targets. This knowledge is crucial for designing more potent and selective drug candidates. [ [], [] ]

  • Probing biological pathways: The synthesis and study of radiolabeled tetrahydroisoquinoline derivatives, such as (±)-1-(2-bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-[11C]-methyI-l,2,3,4-tetrahydro-isoquinoline ([11C]A-69024), enable researchers to visualize and study specific biological processes in vivo using techniques like positron emission tomography (PET). [ [] ]

6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • Compound Description: This compound is a simpler analog of 1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, lacking the benzyl substituent at the 1-position. It is a valuable building block in organic synthesis, particularly for synthesizing more complex tetrahydroisoquinoline derivatives. []
  • Relevance: This compound shares the core tetrahydroisoquinoline structure and the 6-methoxy substituent with 1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The difference lies in the absence of the 1-benzyl group, making it a close structural analog. []

(1R,3R)-1,3-Dimethyl-8-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

  • Compound Description: This enantiomerically pure compound serves as a crucial building block in synthesizing naphthylisoquinoline alkaloids. []
  • Relevance: This compound shares the core tetrahydroisoquinoline structure with 1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Key similarities include the 6-methoxy substituent and the presence of a substituent at the 1-position. The variations lie in the specific substituents at the 1 and 3 positions, and the presence of a hydroxy group at the 8-position. []

1-(4-Fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound was studied using high-resolution X-ray diffraction to investigate weak intermolecular interactions, including the unusual C-F...F-C interaction. []
  • Relevance: This compound shares the core tetrahydroisoquinoline structure and 6-methoxy substituent with 1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The primary difference lies in the replacement of the benzyl group at the 1-position with a 4-fluorophenyl group, and the presence of a phenyl group at the 2-position. []

(1S,3S)-2-Benzyl-6-hydroxy-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrobromide

  • Compound Description: This compound was synthesized and its crystal structure analyzed. It crystallizes in the orthorhombic system, space group P212121. []
  • Relevance: This compound shares the core tetrahydroisoquinoline structure with 1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. It also possesses a benzyl group at the 2-position. Variations are present in the substituents at the 1 and 3 positions, and the presence of a hydroxy group at the 6-position and a methoxy group at the 8-position. []

(±)-1-(3'-Hydroxy-4'-methoxybenzyl)-2-methyl-6-methoxy-7-hydroxy-1,2,3,4-tetrahydroisoquinoline ((±)-Reticuline)

  • Compound Description: This benzyltetrahydroisoquinoline alkaloid was isolated from crude opium. Its phenolic nature makes it of particular interest due to its potential interference in the quantitative determination of morphine and its possible role in the biogenetic pathways of opium alkaloids. []
  • Relevance: (±)-Reticuline possesses a very similar structure to 1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, sharing the core tetrahydroisoquinoline structure, a methoxy group at position 6, and a benzyl substituent at position 1. The key difference lies in the additional hydroxy groups on the benzyl ring and at position 7 of the tetrahydroisoquinoline ring, and the methyl group at position 2 in (±)-Reticuline. []

1-(4'-Dimethylaminophenyl)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

  • Compound Description: This synthetic isoquinoline alkaloid analog exhibits promising analgesic and anti-inflammatory properties. Studies indicate its potential as a non-narcotic analgesic in medical practice. []
  • Relevance: This compound is structurally related to 1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride through its shared tetrahydroisoquinoline scaffold. While both have a methoxy substituent at position 6, the key difference lies in the aromatic ring at the 1-position. The main compound has a benzyl group, whereas this analog has a 4-dimethylaminophenyl group. []

1-[1-(6-Methoxy-2-naphthyl)ethyl]-2-(4-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrobromide (P91024)

  • Compound Description: Research on this compound focused on identifying its photodegradation products using HPLC-MS and spectroscopic methods. []
  • Relevance: This compound shares the core tetrahydroisoquinoline structure and 6,7-dimethoxy substitution pattern with 1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The main variations are the presence of a [1-(6-methoxy-2-naphthyl)ethyl] group at the 1-position and a (4-nitrobenzyl) group at the 2-position. []

N-(4-Nitrobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline Bromide

  • Compound Description: This compound is one of the major photodegradation products of 1-[1-(6-methoxy-2-naphthyl)ethyl]-2-(4-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrobromide (P91024). []

1-[1-(6-Methoxyl-2-naphthyl)ethyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is another major photodegradation product of 1-[1-(6-methoxy-2-naphthyl)ethyl]-2-(4-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrobromide (P91024). []
  • Relevance: This photodegradation product shares the core tetrahydroisoquinoline structure and 6,7-dimethoxy substitution pattern with 1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The key difference lies in the [1-(6-methoxyl-2-naphthyl)ethyl] group at the 1-position and the absence of a 2-substituent. []

N-Methyl-4-phenyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound was studied for its optical properties. Research showed that protonation of the nitrogen atom in this compound reverses the sign of its optical rotation in the visible spectral range. []
  • Relevance: This compound shares the core tetrahydroisoquinoline structure with 1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The differences lie in the phenyl substituent at the 4-position, the methoxy group at the 7-position, and the N-methyl substituent, as opposed to an N-benzyl group in the main compound. []

3-(Benzhydrylcarbamoyl)-2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline 2-oxide

  • Compound Description: The crystal structure of this compound was determined through X-ray diffraction analysis. It crystallizes in the monoclinic system, space group P21/c. []
  • Relevance: This compound shares the core 6,7-dimethoxy-substituted tetrahydroisoquinoline structure with 1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Significant differences include the presence of a phenyl group at the 1-position, a benzyl group at the 2-position, and a bulky 3-(benzhydrylcarbamoyl) substituent, along with an oxide group on the nitrogen atom. []

1,2,3,4-Tetrahydro-7-hydroxy-1-(3-hydroxy-4,5-dimethoxybenzyl)-6-methoxy-2-methyl-isoquinoline

  • Compound Description: This compound was subjected to phenolic oxidation, which yielded unexpected cyclopent[ij]isoquinolinone and 3-hydroxy-4,5-dimethoxybenzaldehyde derivatives. []
  • Relevance: This compound is structurally very similar to 1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. They share the core tetrahydroisoquinoline structure and a methoxy group at position 6. The major difference lies in the presence of additional hydroxy and methoxy groups on the benzyl ring and a hydroxy group at position 7 of the tetrahydroisoquinoline ring. Additionally, this compound has a methyl group at position 2. []

1-(α-Naphthylmethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride (code No. 86040)

  • Compound Description: This compound acts as a calcium antagonist and exists as (+) and (-) enantiomers. The enantiomers were successfully separated and semi-prepared using HPLC with a chiral β-cyclodextrin bonded phase. []
  • Relevance: This compound shares the core tetrahydroisoquinoline structure and a 6,7-dimethoxy substitution pattern with 1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The main difference lies in the replacement of the benzyl group at the 1-position with a (α-naphthylmethyl) group. []

6-Methoxy-4-[2-(6-methoxynaphthalenyl)]-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This unnatural alkaloid was used as a chiral spacer for constructing optically active cyclophane receptors. Optical resolution of this building block was achieved through diastereomeric salt formation with dibenzoyltartaric acid. []
  • Relevance: This compound shares the core tetrahydroisoquinoline structure and a 6-methoxy substituent with 1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The main difference lies in the presence of a [2-(6-methoxynaphthalenyl)] group at the 4-position instead of a benzyl group at the 1-position. []

1,2,3,4-Tetrahydro-7-hydroxy-1-(2-hydroxy-4-methoxyphenethyl)-6-methoxy-2-methylisoquinoline

  • Compound Description: This compound, along with its methoxy analog, was subjected to oxidation with ferric chloride, producing ortho-dienone-type homoproaporphines. []
  • Relevance: This compound exhibits structural similarities to 1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride with a shared tetrahydroisoquinoline core and a methoxy substituent at position 6. The key distinction lies in the presence of a (2-hydroxy-4-methoxyphenethyl) group at the 1-position and a methyl group at the 2-position. Additionally, there's a hydroxy group at position 7 of the tetrahydroisoquinoline ring. []

1-(2',4',5'-Trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

  • Relevance: This trimetoquinol analog shares the core tetrahydroisoquinoline structure with 1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The differences reside in the positioning of the methoxy groups on the benzyl ring, and the presence of two hydroxy groups at the 6 and 7 positions of the tetrahydroisoquinoline ring. []

2-(3-Piperidyl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound represents a core structure in a series of derivatives investigated for their bradycardic activity. The study demonstrated that the presence of at least one methoxy group at either the 6- or 7-position of the 1,2,3,4-tetrahydroisoquinoline ring is crucial for potent in vitro activity. []
  • Relevance: This compound shares the core tetrahydroisoquinoline structure with 1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The key difference lies in the absence of a substituent at the 1-position and the presence of a 3-piperidyl group at the 2-position. []

(E)-2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound was synthesized and structurally characterized using various techniques, including single-crystal X-ray diffraction. Additionally, its antibacterial activity against various pathogens was evaluated. []

(S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021)

  • Compound Description: Identified as a potent peroxisome proliferator-activated receptor (PPAR) gamma agonist, this compound showed promise in reducing plasma glucose and triglyceride levels in animal models of diabetes. [, ]

1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (Salsolinol)

  • Compound Description: Salsolinol is an endogenous tetrahydroisoquinoline (TIQ) derivative formed in the brain through the condensation of dopamine with acetaldehyde. Studies show that its concentration is significantly elevated in the cerebrospinal fluid of Parkinson's disease patients. While structurally similar to the neurotoxin MPTP, salsolinol exhibits weaker neurotoxic effects and has been suggested to possess neuroprotective properties. []

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)

  • Compound Description: This endogenous tetrahydroisoquinoline (TIQ) derivative has been recognized for its potential neuroprotective effects. Research suggests that 1MeTIQ may influence dopamine metabolism and catabolism, potentially contributing to its neuroprotective action. []

1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ)

  • Compound Description: This endogenous tetrahydroisoquinoline (TIQ) derivative has been associated with potential neurotoxic properties. Its impact on dopamine metabolism and catabolism is believed to contribute to its neurodegenerative potential. []
  • Relevance: 1BnTIQ shares the core tetrahydroisoquinoline structure and the 1-benzyl substituent with 1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The key distinction is the absence of the methoxy group at the 6-position in 1BnTIQ. []

1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides

  • Compound Description: This class of compounds, designed based on the structure of 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide (SK&F 29661), were investigated for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT). []

(±)-1-(2-Bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-[11C]-methyI-l,2,3,4-tetrahydro-isoquinoline ([11C]A-69024)

  • Compound Description: This radiolabeled compound is a selective ligand for the dopamine D1 receptor and has been used in positron emission tomography (PET) studies. []
  • Relevance: This compound exhibits structural similarities to 1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, with a shared tetrahydroisoquinoline core, a methoxy group at position 6, and a benzyl substituent at the 1-position. The differences are the presence of a bromo and an additional methoxy group on the benzyl ring, a hydroxy group at position 7, and a radiolabeled methyl group at position 2. []

1-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums

  • Compound Description: This class of compounds, structurally related to N-methyl-laudanosine and N-methyl-noscapine, were synthesized and investigated for their SK channel blocking activity. Studies revealed that a bulky alkyl substituent at the C-8 position enhanced the affinity for apamin-sensitive binding sites. []
  • Relevance: These compounds share the core tetrahydroisoquinoline structure with 1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Key differences include the dimethoxy substitution on the benzyl ring, the presence of two methyl groups at the 2-position, and the potential for various substituents at the C-5 and C-8 positions of the tetrahydroisoquinoline ring. []

1-(2-Aminobenzyl)- and 1-(2-Aminophenethyl)-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: These compounds were utilized in Pschorr reactions to generate dienones coupled between the 8a- and 2'-positions. The research aimed to synthesize various alkaloids, including thalicsimidine and predicentrine. []
  • Relevance: These compounds share the core tetrahydroisoquinoline structure with 1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The key distinction lies in the presence of an aminobenzyl or aminophenethyl group at the 1-position instead of a simple benzyl group, and the absence of a methoxy substituent on the tetrahydroisoquinoline ring. []

1,2-Diaryl-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This series of compounds were explored for their potential antiimplantation activity. Structure-activity relationship studies identified 1-(p-Fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline as a highly potent derivative. []
  • Relevance: These compounds share the core tetrahydroisoquinoline structure with 1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Variations exist in the aryl substituents at the 1- and 2-positions, with some derivatives possessing a methoxy group at the 6-position. []

(±)-4-Acetoxy-1-benzyl-6-hydroxy-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: These compounds were formed through the thermal isomerization of o-quinol acetates. Reactions of o-quinol acetates with various reagents like organic acids and hydrohalic acids led to the formation of different substituted tetrahydroisoquinoline derivatives. []
  • Relevance: These compounds share the core tetrahydroisoquinoline structure with 1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The variations are the acetoxy and hydroxy groups at the 6 and 7 positions, a methyl group at the 2-position, and the absence of a methoxy substituent on the benzyl ring. []

1-Phenyl-, 4-Phenyl-, and 1-Benzyl-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This series of compounds was studied as potential D1 dopamine receptor ligands. Molecular modeling, X-ray crystallography, and NMR spectroscopy were employed to analyze their conformational preferences and compare them to the prototypical D1 antagonist SCH23390. []

8-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound represents a key intermediate in a novel synthetic route utilizing Vilsmeier formylation and subsequent transformations to construct the tetrahydroisoquinoline scaffold. []

1-(4-Acylamino)benzyl-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: Designed as potential antiarrhythmic agents, this series incorporates acylamino groups at the 4-position of the benzyl ring. Several derivatives demonstrated the ability to depress rat aorta contraction induced by high potassium chloride concentrations. []
  • Relevance: These compounds share the core tetrahydroisoquinoline structure and a benzyl group at the 1-position with 1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The key difference lies in the presence of various acylamino substituents at the 4-position of the benzyl ring. []
  • Compound Description: A library of these derivatives was synthesized from a common precursor, 1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride salt, through reactions with substituted benzoyl chlorides and benzyl bromides. []
  • Relevance: While not directly containing the tetrahydroisoquinoline core, the synthesis of these compounds utilizes benzyl bromide as a reagent, highlighting the relevance of benzyl substituents in building diverse pharmacological scaffolds. This is relevant to the 1-benzyl substituent in 1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. []

Properties

CAS Number

154538-29-1

Product Name

1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

IUPAC Name

1-benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Molecular Formula

C17H20ClNO

Molecular Weight

289.8

InChI

InChI=1S/C17H19NO.ClH/c1-19-15-7-8-16-14(12-15)9-10-18-17(16)11-13-5-3-2-4-6-13;/h2-8,12,17-18H,9-11H2,1H3;1H

InChI Key

PZDDIEFLAFHHST-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(NCC2)CC3=CC=CC=C3.Cl

Canonical SMILES

COC1=CC2=C(C=C1)C(NCC2)CC3=CC=CC=C3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.